Ponatinib mono-hcl

Description

Properties

IUPAC Name |

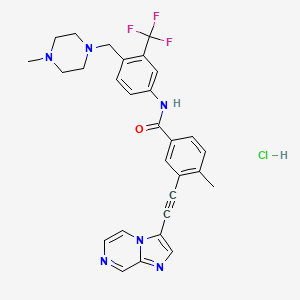

3-(2-imidazo[1,2-a]pyrazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N6O.ClH/c1-20-3-4-22(15-21(20)6-8-25-17-34-27-18-33-9-10-38(25)27)28(39)35-24-7-5-23(26(16-24)29(30,31)32)19-37-13-11-36(2)12-14-37;/h3-5,7,9-10,15-18H,11-14,19H2,1-2H3,(H,35,39);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIROLAWGQFSSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4C=CN=C5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClF3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sonogashira Coupling-Based Approaches

The imidazo[1,2-b]pyridazin-3-ylethynyl backbone of ponatinib is constructed via sequential Sonogashira couplings. As detailed in ChemicalBook, the synthesis begins with 3-bromo-imidazo[1,2-b]pyridazine (135 ), which undergoes coupling with ethynyltrimethylsilane (136 ) in the presence of Pd(PPh₃)₄ and CuI. Deprotection with tetrabutylammonium fluoride (TBAF) yields terminal alkyne 138 (71–94% yield). A second Sonogashira coupling links 138 to aryl iodide 139 , derived from 3-iodo-4-methylbenzoic acid (140 ) and 4-(4-methylpiperazinyl)aniline (141 ). This step furnishes ponatinib free base, which is subsequently protonated to form the hydrochloride salt.

Key reaction conditions include:

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Catalyst: Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI

-

Temperature: Room temperature to 80°C

-

Yield: 65–85% for coupling steps

Alternative Routes via Reductive Amination

US Patent 2016/0362411 discloses a pathway avoiding direct coupling of sensitive alkynes. Starting with N-(4-formyl-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide, a Sonogashira reaction with 3-ethynylimidazo[1,2-b]pyridazine forms the alkyne intermediate. Sodium borohydride reduction of the aldehyde group yields N-(4-(hydroxymethyl)-3-(trifluoromethyl)phenyl)-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide. Subsequent chlorination with thionyl chloride and displacement with N-methylpiperazine completes the free base.

Acid Salt Formation: Mono-Hydrochloride vs. Dihydrochloride

Controlled Protonation for Mono-HCl Synthesis

Ponatinib free base is treated with stoichiometric HCl to preferentially form the mono-hydrochloride. As per US Patent 9,725,454B2, saturation of a ponatinib solution in ethanol with HCl gas at 0–25°C yields the mono-HCl salt. Critical parameters include:

-

HCl Equivalents: 1.0–1.2 equivalents to avoid dihydrochloride formation

-

Solvent: Ethanol, isopropanol, or acetone/water mixtures

-

Temperature: 0–25°C to prevent over-acidification

In contrast, excessive HCl or elevated temperatures (e.g., 50–100°C) favor dihydrochloride salts, as observed in TDCommons.

Crystallization and Polymorphic Control

The mono-hydrochloride exists in multiple crystalline forms, with Form 1 being the most thermodynamically stable. Patent US9,725,454B2 outlines a crystallization process:

-

Dissolution: Ponatinib free base is dissolved in acetone/water (85:15 v/v) at 60°C.

-

Cooling: Slow cooling to 5°C over 5 hours precipitates Form 8 hydrate.

-

Solvent-Mediated Transformation: Slurrying Form 8 in 1-propanol at 40°C for 24 hours converts it to anhydrous Form 1.

Table 1: Characterization of Ponatinib Hydrochloride Forms

| Property | Form 1 (Mono-HCl) | Form 8 (Hydrate) |

|---|---|---|

| XRPD Peaks (2θ) | 6.2, 12.2, 19.1, 23.3 | 27.29, 28.85, 29.82 |

| Water Content | ≤0.2% (TGA) | 11–12% (Karl Fischer) |

| Stability | Stable to 125°C | Hygroscopic |

Process Optimization and Scalability

Solvent and Catalyst Selection

High yields in Sonogashira couplings depend on solvent polarity and catalyst loading. DMF with PdCl₂(PPh₃)₂/CuI achieves 85% coupling efficiency, whereas THF requires higher Pd(PPh₃)₄ loadings (5 mol%) for comparable results. Post-reaction workup involves aqueous extraction to remove catalyst residues, ensuring pharmaceutical-grade purity.

Purity and Impurity Control

Key impurities arise from:

-

Incomplete Coupling: Unreacted iodo intermediates (resolved via recrystallization)

-

Over-Chlorination: Dihydrochloride formation (mitigated by HCl stoichiometry)

-

Solvent Residues: Class 2 solvents (e.g., THF) reduced to <20 ppm via acetone washes

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Ponatinib Mono-HCl Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Sonogashira Coupling | 71–85 | 98.5–99.2 | High |

| Reductive Amination | 65–75 | 97.8–98.7 | Moderate |

| Direct HCl Saturation | 90–95 | 99.5–99.9 | High |

The Sonogashira route offers superior scalability and yield, while direct HCl saturation ensures high purity and polymorphic control.

Industrial-Scale Considerations

Large-scale production (e.g., >100 kg batches) necessitates:

-

Continuous Flow Reactors: For exothermic Sonogashira steps

-

Crystallization Monitoring: In-line PAT (Process Analytical Technology) to track polymorph conversion

-

Waste Management: Recycling of Pd catalysts and solvents

Chemical Reactions Analysis

From Ponatinib Freebase

Ponatinib freebase reacts with HCl in acetone/water (1:4.5 v/v) at 45–50°C to form pon·HCl in 83% yield. Formic acid is added to enhance solubility, and the product crystallizes upon cooling (0–5°C) .

Key Reaction Conditions:

| Reactant | Solvent System | Temperature | Yield |

|---|---|---|---|

| Ponatinib freebase | Acetone/water (1:4.5) + HCl | 45–50°C → 0–5°C | 83% |

| Ponatinib freebase | Acetic acid/methanol/ethyl acetate | 50°C → -5°C | 50% |

From Ponatinib Monohydrochloride (Recrystallization)

Recrystallization of pon·HCl involves layering acetonitrile with a solution of formic acid, water, and concentrated HCl. This produces two crystal forms: yellow blocks (pon·HCl) and white needles (conventional monohydrochloride) .

Structural Features Impacting Reactivity

The ionic cocrystal structure (Fig. 1) includes:

-

1 monocation (protonated at N6) and 1 dication (protonated at N6 and N1) per asymmetric unit.

-

3 chloride ions and 3 water molecules , forming hydrogen bonds with imidazopyridazine protons .

Hydrogen-Bonding Network:

| Component | Interaction Partner | Bond Length (Å) |

|---|---|---|

| Cl⁻ (1) | H₂O (1) | 3.08 |

| Cl⁻ (2) | H₂O (2) | 3.12 |

| Imidazopyridazine H | Cl⁻ (3) | 2.95 |

This unique stoichiometry (1.5 Cl⁻ per ponatinib molecule) arises from interstitial chloride ions not directly bonded to organic moieties .

Thermal Stability

-

TGA : 4.4% mass loss (30–175°C) corresponds to 1.5 H₂O molecules per ponatinib unit .

-

DSC : Endothermic peak at 175.4°C indicates decomposition rather than melting .

Hydrolytic Degradation

Ponatinib undergoes esterase/amidase hydrolysis to form the inactive carboxylic acid metabolite AP24600 .

Metabolic Interactions

CYP1A1 catalyzes ponatinib oxidation to reactive intermediates (e.g., epoxides), which form glutathione (GSH) adducts (Fig. 2). This pathway is implicated in hepatotoxicity .

Metabolic Pathways:

| Enzyme | Reaction Type | Product |

|---|---|---|

| CYP1A1 | Epoxidation | P-GSH adducts |

| CYP3A4 | N-Oxidation | N-Oxide metabolite |

Drug-Drug Interactions

Concomitant use with CYP3A4 inhibitors (e.g., ketoconazole) increases ponatinib AUC by 78%, while CYP3A4 inducers (e.g., rifampin) reduce exposure by 62% .

Pharmacokinetic Modifiers:

| Modifier | Effect on Ponatinib AUC | Clinical Recommendation |

|---|---|---|

| Ketoconazole | ↑ 78% | Reduce dose |

| Rifampin | ↓ 62% | Avoid |

Synthetic Optimization

An improved process uses n-butanol with concentrated HCl to produce pon·HCl dihydrochloride at 0–100°C, achieving high purity without recrystallization .

Crystalline Form Stability

Form Z (acetic acid solvated hydrate) exhibits <1% weight loss at 25°C and no endothermic events below 55°C, confirming stability under ambient conditions .

Scientific Research Applications

Treatment of Chronic Myeloid Leukemia (CML)

Ponatinib is particularly beneficial for patients with CML who have not responded to prior therapies or have specific mutations like T315I. The PACE trial demonstrated significant efficacy, with 83% of patients achieving a major cytogenetic response (MCyR) after treatment .

Table 1: Clinical Trial Outcomes for Ponatinib in CML

| Trial Name | Patient Criteria | Major Cytogenetic Response (%) | Follow-Up Duration |

|---|---|---|---|

| PACE Trial | CML patients resistant to prior TKIs | 83% | Minimum 48 months |

| Phase II Study | Newly diagnosed CML patients | 96% at 6 months | Median 128 months |

Treatment of Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)

In Ph+ ALL, ponatinib has shown promising results when combined with other therapies such as hyper-CVAD and blinatumomab. A study indicated that reducing the dosage from 45 mg to 30 mg improved safety while maintaining efficacy .

Table 2: Efficacy of Ponatinib in Ph+ ALL

| Combination Therapy | Dosage | Estimated 4-Year Survival Rate (%) | Notable Outcomes |

|---|---|---|---|

| Hyper-CVAD-Ponatinib | 30 mg/day | >90% | CNS relapses observed |

| Ponatinib-Blinatumomab | Variable | >90% | ClonoSEQ monitoring recommended |

Case Studies

Several case studies highlight the effectiveness of ponatinib in clinical practice:

- Case Study 1 : A patient with CML who had previously failed multiple TKIs achieved a complete cytogenetic response after starting ponatinib at a dose of 30 mg/day. The patient remained in remission for over two years .

- Case Study 2 : In a cohort of patients treated with ponatinib for Ph+ ALL, those who achieved molecular negativity were monitored closely for minimal residual disease using clonoSEQ technology. Patients who remained clonoSEQ positive were considered at higher risk for relapse .

Safety Profile

While ponatinib is effective, its use is associated with significant cardiovascular risks and other adverse events. In clinical trials, approximately 37% of patients experienced arterial or venous thrombotic events .

Table 3: Adverse Events Associated with Ponatinib

| Adverse Event Type | Incidence (%) |

|---|---|

| Arterial Thrombotic Events | 37% |

| Venous Thrombotic Events | 24% |

| Serious Cardiovascular Events | 16% |

Mechanism of Action

Ponatinib mono-hydrochloride exerts its effects by inhibiting multiple tyrosine kinases, including the Bcr-Abl tyrosine kinase, which is constitutively active in chronic myeloid leukemia. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling. This inhibition leads to the suppression of cancer cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Key Structural Features and Target Affinity

| Compound | Core Structure Differences vs. Ponatinib | Key Targets (IC50) | Gatekeeper Mutation Efficacy |

|---|---|---|---|

| Ponatinib | Ethynyl linker, trifluoromethyl-phenyl | ABL1 (0.37 nM), FGFR4 (3.2 nM) | T315I (ABL1), V561M (FGFR4) |

| HQP1351 | Similar scaffold; modified side chains | ABL1 (0.5 nM), KIT mutants | Retains T315I activity |

| Cabozantinib | Lacks ethynyl; pyridine-based linker | MET (1.3 nM), VEGFR2 (0.035 nM) | Less potent vs. T315I |

| HSN748 | Nicotinamide substitution | ABL1 (0.4 nM), FLT3-D835Y (14 nM) | Superior FLT3-D835Y inhibition |

| Regorafenib | Diaryl urea backbone | KIT (4 nM), VEGFR2 (3 nM) | Weaker vs. KIT mutants |

- HQP1351 : Shares ponatinib’s scaffold but induces similar cardiovascular toxicity in zebrafish models, limiting its advantage .

- HSN748: A nicotinamide analog of ponatinib with improved FLT3-D835Y inhibition (IC50 14 nM vs.

- WS6 : A ponatinib derivative with an ether linkage replaces the ethynyl group, altering hydrophobic pocket interactions but retaining FLT3-ITD inhibition .

Efficacy in Resistance Mutations

Table 2: Activity Against Key Resistance Mutations

| Mutation | Ponatinib (IC50) | HSN748 (IC50) | Cabozantinib (IC50) | Imatinib (IC50) |

|---|---|---|---|---|

| ABL1-T315I | 2.0 nM | 2.1 nM | >1000 nM | >1000 nM |

| FLT3-ITD | 4.0 nM | 0.18 nM | 8.5 nM | >1000 nM |

| FLT3-D835Y | 173 nM | 14 nM | 220 nM | >1000 nM |

| KIT-V654A | 12 nM | N/A | 25 nM | 850 nM |

- FLT3-ITD/D835Y : Ponatinib and HSN748 outperform cabozantinib in FLT3-mutant AML, with HSN748 showing 86–91% inhibition at 4 nM .

- T315I : Ponatinib and HQP1351 are the only TKIs effective against this mutation, though HQP1351’s toxicity profile mirrors ponatinib’s .

Synergy and Combination Therapy

- With Ispinesib : Synergistic in FLT3-ITD+ AML (combination index <0.3), enhancing apoptosis via AXL inhibition .

- With Cabozantinib: Antagonistic in vitro due to overlapping FLT3-ITD targeting; however, cabozantinib’s MET/VEGFR2 inhibition complements ponatinib in heterogenous tumors .

- With Nicotinamide Analogs : HSN748 combined with quizartinib reduces AML relapse in resistant models (IC50 0.69 nM vs. ponatinib’s 52.6 nM) .

Table 3: Toxicity and PK Profiles

| Parameter | Ponatinib | Dasatinib | HSN748 |

|---|---|---|---|

| Cardiovascular AE | High (20–25%) | Low (<5%) | Not reported |

| Half-life (h) | 24–66 | 3–5 | 18–22 |

| AUC0–24 | 950 ng·h/mL | 120 ng·h/mL | 680 ng·h/mL |

| Clearance | 6.2 L/h | 100 L/h | 8.5 L/h |

Q & A

Q. What is the primary mechanism of action of ponatinib mono-HCl against BCR-ABL1 mutations, and how does it differ from earlier tyrosine kinase inhibitors (TKIs)?

this compound inhibits BCR-ABL1 by binding to the ATP-binding site of the kinase domain, even in the presence of the T315I "gatekeeper" mutation, which confers resistance to first- and second-generation TKIs like imatinib and dasatinib . Unlike other TKIs, ponatinib retains activity against this mutation due to its unique structural flexibility, enabling interactions with the mutated kinase . To validate this mechanism, researchers should employ kinase inhibition assays (e.g., ATP-competitive binding studies) combined with structural modeling (e.g., X-ray crystallography) .

Q. What experimental models are recommended for initial efficacy testing of ponatinib in BCR-ABL1-driven malignancies?

Cell lines expressing BCR-ABL1 mutants (e.g., Ba/F3 cells transfected with T315I or compound mutants) are standard for in vitro efficacy testing. Dose-response curves (IC₅₀ values) should be generated using viability assays (e.g., MTT or CellTiter-Glo) . For in vivo validation, murine xenograft models with patient-derived CML or Ph+ ALL cells are recommended, with pharmacokinetic (PK) monitoring of plasma and tissue drug levels .

Advanced Research Questions

Q. How can researchers address ponatinib resistance caused by compound BCR-ABL1 mutations, and what methodologies are suitable for characterizing these mutations?

Compound mutations (e.g., T315I + E255V) reduce ponatinib binding affinity by altering kinase conformation . To study these, utilize next-generation sequencing (NGS) of patient samples post-relapse and engineer cell lines with combinatorial mutants via site-directed mutagenesis. Functional resistance can be assessed using competitive proliferation assays and structural dynamics simulations . Co-crystallization studies with ponatinib and mutant kinases may reveal steric hindrance or altered binding pockets .

Q. What experimental designs are optimal for evaluating the impact of ABCB1/ABCG2 transporters on ponatinib brain penetration?

In vitro transport assays using MDCK-II cells overexpressing ABCB1 or ABCG2 can quantify efflux ratios of ponatinib and its metabolite, N-desmethyl ponatinib (DMP) . In vivo, compare brain-to-plasma ratios in wild-type vs. Abcb1a/b;Abcg2⁻/⁻ mice. Include CYP3A knockout models to assess metabolic interactions. Data should be analyzed using LC-MS/MS for drug quantification and presented as AUC (area under the curve) comparisons .

Q. How should researchers resolve contradictions in ponatinib’s CYP3A-mediated metabolism across preclinical and clinical studies?

While in vitro studies show minimal CYP3A involvement , clinical data suggest drug-drug interactions with CYP3A inhibitors (e.g., ketoconazole). To reconcile this, conduct interspecies comparisons of hepatic microsomal stability and use humanized CYP3A mouse models. Population PK modeling in patients co-administered CYP3A modulators can clarify clinical relevance .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing ponatinib’s dose-dependent toxicity in phase II trials?

Time-to-event analyses (Kaplan-Meier curves with log-rank tests) are critical for evaluating adverse events (e.g., arterial thrombosis). Dose-response relationships should be modeled using nonlinear mixed-effects (NLME) approaches, incorporating covariates like age and CYP3A genotype . For toxicity thresholds, apply receiver operating characteristic (ROC) curves to identify plasma concentration cutoffs .

Q. How can researchers optimize in vitro-in vivo correlation (IVIVC) for ponatinib pharmacokinetics?

Use physiologically based pharmacokinetic (PBPK) modeling integrating in vitro parameters (e.g., permeability, efflux ratios) and in vivo PK data from multiple species. Validate models by comparing simulated vs. observed human plasma profiles. Sensitivity analyses should prioritize parameters like ABCG2 expression and CYP3A activity .

Data Presentation Guidelines

-

Table 1: Summary of Key Preclinical Findings for this compound

Parameter In Vitro Data In Vivo Data (Mouse) Clinical Relevance Reference ABCB1/ABCG2 Efflux Moderate transport (efflux ratio >3) Brain AUC ↑ 4-fold in Abcb1a/b⁻/⁻ Inhibitors may enhance CNS exposure CYP3A Metabolism Not metabolized Plasma AUC ↑ 1.4-fold in Cyp3a⁻/⁻ Caution with CYP3A inhibitors T315I Inhibition IC₅₀ = 0.2 nM Tumor regression in xenografts First-line for T315I+ CML

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.